4-Amino-2-methylthiophene-3-carboxylic acid
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Overview
Description
4-Amino-2-methylthiophene-3-carboxylic acid is a heterocyclic organic compound that features a thiophene ring substituted with an amino group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylthiophene-3-carboxylic acid can be achieved through several methods. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or alkylated derivatives.
Scientific Research Applications
4-Amino-2-methylthiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, such as local anesthetics.
Industry: The compound is used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylthiophene-2-carboxylic acid methyl ester: This compound is similar in structure but has a methyl ester group instead of a carboxylic acid group.
2-Amino-4-methylthiophene-3-carboxylic acid: This compound has the amino and carboxylic acid groups at different positions on the thiophene ring.
Uniqueness
4-Amino-2-methylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Biological Activity
4-Amino-2-methylthiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in recent years for its diverse biological activities. This compound is part of a broader class of aminothiophene compounds, which have been studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings, highlighting the biological activities and mechanisms of action associated with this compound.
Chemical Structure
The chemical formula for this compound is C6H8N2O2S. Its structure includes a thiophene ring substituted with an amino group and a carboxylic acid group, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of 2-aminothiophene-3-carboxylic acids exhibit significant cytostatic effects against various cancer cell lines. A study highlighted the selective cytostatic activity of these derivatives against T-cell lymphomas and prostate cancer cells, with IC50 values in the higher nanomolar range, indicating potent activity compared to non-tumorigenic cells . The mechanism involves preferential suppression of protein synthesis and induction of apoptosis in cancer cells, particularly through cell cycle arrest in the G1 phase .
Cell Line | IC50 (nM) | Effect |
---|---|---|
T-cell lymphoma | 20-50 | Cytostatic |
Prostate cancer | ~30 | Apoptosis induction |
Non-tumorigenic cells | >1000 | Minimal effect |
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been extensively studied. These compounds have demonstrated activity against a range of pathogenic microorganisms, particularly those utilizing the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. Inhibition of key enzymes in this pathway presents a promising target for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Compounds like this compound inhibit phosphodiesterases, which are crucial for regulating intracellular signaling pathways related to cancer cell proliferation and survival .
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates and increased apoptosis .
- Antioxidant Activity : Some studies suggest that thiophene derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have illustrated the therapeutic potential of thiophene derivatives:
- Study on Prostate Cancer : A specific derivative demonstrated a marked reduction in tumor size in xenograft models when administered at doses correlating with its in vitro IC50 values. The study noted significant apoptosis in treated tumors compared to controls .
- Antimicrobial Efficacy : In vitro testing against strains of Staphylococcus aureus showed that this compound exhibited bacteriostatic effects at concentrations as low as 50 µg/mL, supporting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C6H7NO2S |
---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-amino-2-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(7)2-10-3/h2H,7H2,1H3,(H,8,9) |
InChI Key |
RMHSRIBMDZENBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)N)C(=O)O |
Origin of Product |
United States |
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